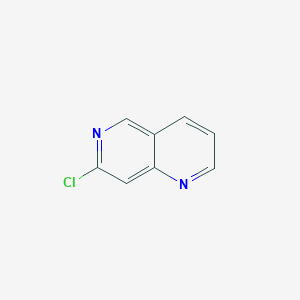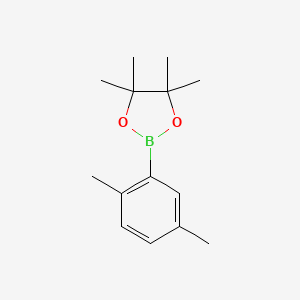
2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (DMTMD) is a new class of organoboron compound that has recently been synthesized and studied for its potential applications in the fields of medicinal chemistry, materials science, and biochemistry. DMTMD has been found to possess a wide range of interesting properties, including high solubility in organic solvents, strong Lewis acidity, and low reactivity to air and moisture. This has led to a growing interest in DMTMD as a potential platform for the development of new synthetic methods, materials, and pharmaceuticals.
Scientific Research Applications
Palladium-Catalyzed Silaboration
A study by Chang et al. (2005) describes a method for synthesizing various 2-silylallylboronates from allenes and 2-(dimethylphenylsilanyl)-4,4,5,5-tetramethyl[1,3,2]dioxaborolane. This process, catalyzed by palladium complexes, is noteworthy for its high regio- and stereoselectivity. The research demonstrates that this method can be applied to synthesize homoallylic alcohols, showcasing the utility of the compound in complex chemical reactions (Chang et al., 2005).
Synthesis of Boron Capped Polyenes
Das et al. (2015) reported on the synthesis of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives. This methodology was applied in synthesizing boron-containing resveratrol analogues and polyene systems, which are potential intermediates for materials used in LCD technology. This indicates the compound’s relevance in the synthesis of materials for electronic applications (Das et al., 2015).
Serine Protease Inhibitors
Spencer et al. (2002) explored the synthesis of 2-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their activity against serine proteases like thrombin. This highlights the potential of the compound in medicinal chemistry, particularly as a building block for enzyme inhibitors (Spencer et al., 2002).
Catalytic Hydroboration
A study by Koren-Selfridge et al. (2009) describes the synthesis of a boron-substituted hydroxycycylopentadienyl ruthenium hydride using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound was used in the hydroboration of aldehydes, imines, and ketones, providing a novel method for catalytic hydroboration under mild conditions (Koren-Selfridge et al., 2009).
Nucleophilic Addition Reactions
Shimizu et al. (2010) researched the use of 2-allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in double nucleophilic addition reactions with ketene silyl acetals. This method yielded delta-hydroxyesters, demonstrating the compound’s applicability in complex organic syntheses (Shimizu et al., 2010).
Lipogenic Inhibitors
Das et al. (2011) synthesized a series of boron-containing stilbene derivatives using 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane. These compounds demonstrated inhibitory effects on lipogenesis in mammalian hepatocytes, suggesting potential therapeutic applications in lipid-lowering drugs (Das et al., 2011)
properties
IUPAC Name |
2-(2,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO2/c1-10-7-8-11(2)12(9-10)15-16-13(3,4)14(5,6)17-15/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOEXYCYPLLWKMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20579283 | |
| Record name | 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
CAS RN |
356570-53-1 | |
| Record name | 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=356570-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20579283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



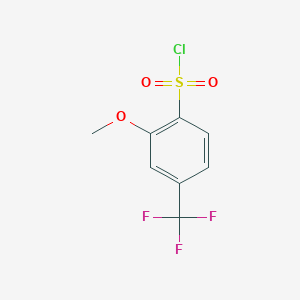
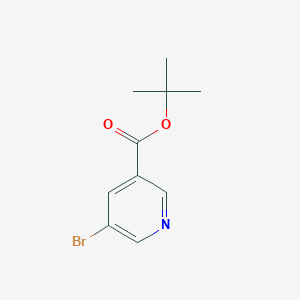
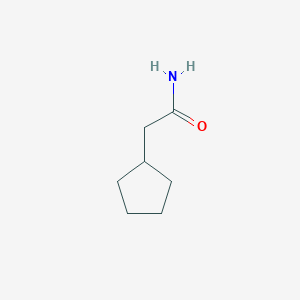
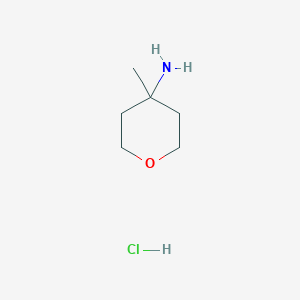
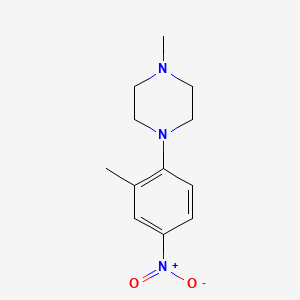
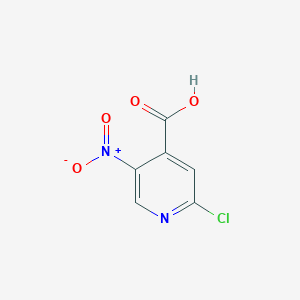
![tert-Butyl 2-bromo-4H-pyrrolo[3,4-d]thiazole-5(6H)-carboxylate](/img/structure/B1356894.png)
![2,3,4,5-tetrahydro-1H-benzo[b]azepin-8-amine](/img/structure/B1356895.png)
